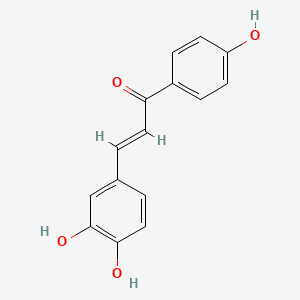

4',3,4-Trihydroxychalcone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4',3,4-Trihydroxychalcone is a type of chalcone, a class of natural compounds known for their diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4',3,4-Trihydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dihydroxybenzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol-water mixture at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4',3,4-Trihydroxychalcone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated system.

Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Acid chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Saturated chalcones.

Substitution: Ester or ether derivatives.

Aplicaciones Científicas De Investigación

4',3,4-Trihydroxychalcone has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of various bioactive compounds.

Biology: Studied for its antioxidant and anti-inflammatory properties.

Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial activities.

Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics

Mecanismo De Acción

The biological activities of 4',3,4-Trihydroxychalcone are primarily attributed to its ability to interact with various molecular targets. The compound can activate the Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway through a Michael addition reaction with the cysteines of Keap1. This modification allows the dissociation of Nrf2 from the cytoplasmic complex with Keap1 and its nuclear translocation. At the nuclear level, Nrf2 binds to the antioxidant response element (ARE) and activates the expression of several detoxification, antioxidant, and anti-inflammatory genes .

Comparación Con Compuestos Similares

Similar Compounds

Chalcone: The parent compound of 4',3,4-Trihydroxychalcone.

Flavonoids: A class of compounds with a similar C6-C3-C6 carbon framework.

Isoflavones: Compounds structurally related to chalcones but with different biological activities.

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. The presence of hydroxyl groups at the 3, 4, and 4’ positions enhances its antioxidant properties and its ability to interact with various molecular targets .

Actividad Biológica

4',3,4-Trihydroxychalcone, a member of the chalcone family, is characterized by its three hydroxyl groups located at the 2', 3, and 4 positions of the B-ring. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The following sections provide a comprehensive overview of its biological activity supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H12O4 and is classified as a flavonoid. The presence of hydroxyl groups significantly influences its biological activities by enhancing its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study reported that various hydroxychalcones, including this compound, demonstrated significant bacteriostatic effects against a range of bacterial strains. The minimal inhibitory concentrations (MICs) were determined to evaluate their effectiveness:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 2',4',2-trihydroxychalcone | 16 | Escherichia coli |

| 2',4',4-trihydroxychalcone | 64 | Pseudomonas aeruginosa |

The introduction of hydroxyl groups has been shown to enhance the bioactivity of chalcones due to increased solubility and reactivity with bacterial cell membranes .

Anti-Inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in macrophage cell lines. This compound effectively reduced nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.

A study conducted on BV2 microglial cells showed that treatment with this chalcone significantly decreased the secretion of inflammatory cytokines like TNF-α and IL-6 .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays, including DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power) tests. The results indicated that this compound possesses strong antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25 |

| FRAP | 30 |

These findings suggest that the hydroxyl groups play a crucial role in scavenging free radicals .

Anticancer Properties

Emerging studies indicate that this compound has potential anticancer effects. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. In particular, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

A notable case study involved the treatment of A549 lung cancer cells with this chalcone, resulting in a significant reduction in cell viability and colony formation .

Propiedades

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-12-5-3-11(4-6-12)13(17)7-1-10-2-8-14(18)15(19)9-10/h1-9,16,18-19H/b7-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPERCWWUZZKHCL-LREOWRDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC2=CC(=C(C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=C/C2=CC(=C(C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.